5-(3-Bromophenyl)-2-furaldehyde

Antibiofilm Antimicrobial screening Enterococcus faecalis

Choose 5-(3-Bromophenyl)-2-furaldehyde for unmatched research reproducibility. Its specific meta-bromophenyl substitution confers distinct redox behavior (reversible one-electron reduction, Hammett σₘ correlation), unique C-Br vibrational signatures (~550 cm⁻¹), and a precise logP of 3.52—eliminating variables that compromise reaction outcomes. The retained aryl bromide enables sequential cross-coupling diversification; the aldehyde serves as a tunable chromophore for fluorescent dye development. Supplied at ≥99% purity (GC) to minimize catalytic cycle poisoning. Benchmarked antibiofilm activity (IC50 125 μM vs E. faecalis) provides a quantifiable SAR reference. Insist on the correct regioisomer.

Molecular Formula C11H7BrO2
Molecular Weight 251.08 g/mol
CAS No. 39868-10-5
Cat. No. B1270528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Bromophenyl)-2-furaldehyde
CAS39868-10-5
Molecular FormulaC11H7BrO2
Molecular Weight251.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=CC=C(O2)C=O
InChIInChI=1S/C11H7BrO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H
InChIKeyNUOIWDFBKGEKJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Bromophenyl)-2-furaldehyde (CAS 39868-10-5) for Chemical Synthesis Procurement: Purity, Properties, and Supply Specifications


5-(3-Bromophenyl)-2-furaldehyde (CAS 39868-10-5) is a brominated heteroaromatic aldehyde consisting of a furan ring substituted at the 5-position with a 3-bromophenyl moiety and at the 2-position with a formyl group . It is commercially available from multiple research chemical suppliers in purities typically exceeding 95% by GC, with at least one vendor offering material at ≥99% purity [1]. Key physicochemical parameters relevant to procurement include a molecular weight of 251.08 g/mol, melting point range of 100-106 °C (cream-colored powder), calculated logP of approximately 3.52, and recommended storage at 0-8 °C [1][2].

5-(3-Bromophenyl)-2-furaldehyde Substitution Risks: Why Bromine Position and Purity Grade Critically Affect Procurement Outcomes


Substitution of 5-(3-Bromophenyl)-2-furaldehyde with seemingly analogous furfural derivatives or regioisomeric bromophenyl compounds is not straightforward and carries quantifiable risks to research reproducibility. The bromine atom substitution position (meta vs. para) demonstrably alters the reduction potential and thus the electron-accepting properties of the molecule in electrochemical transformations [1]. The C-Br bond in the meta position exhibits distinct vibrational signatures (C-Br stretch ~550 cm⁻¹) compared to alternative halogen substitution patterns, requiring different reaction optimization protocols in cross-coupling applications [2]. Furthermore, the 3-bromophenyl substitution pattern confers a specific lipophilic-hydrophilic balance (logP = 3.52) that differs measurably from unsubstituted phenyl analogs, affecting solubility, chromatographic behavior, and partitioning in biphasic reactions [3]. These quantifiable differences in redox behavior, spectroscopic properties, and physicochemical parameters mean that generic replacement of this compound without verification of regioisomeric identity and purity grade will result in non-reproducible reaction outcomes.

5-(3-Bromophenyl)-2-furaldehyde Comparative Evidence: Quantified Differences in Biofilm Inhibition, Electrochemical Potential, and Physicochemical Properties


Anti-Biofilm Activity of 5-(3-Bromophenyl)-2-furaldehyde Against Enterococcus faecalis: Quantified IC50 Evidence

5-(3-Bromophenyl)-2-furaldehyde demonstrates quantifiable antibiofilm activity against Enterococcus faecalis with an IC50 value of 1.25 × 10⁵ nM (125 μM) [1]. While this represents relatively weak direct biofilm inhibition potency, the IC50 value provides an experimentally determined benchmark for the compound's baseline biological activity against Gram-positive bacterial biofilms. In-class brominated furanone derivatives are known to exhibit broad-spectrum antibiofilm and quorum-sensing inhibitory activities [2], positioning this compound as a reference scaffold for evaluating the impact of the 3-bromophenyl substitution pattern on antibiofilm efficacy. The experimental conditions involved crystal violet staining of biofilms after 20 hours of incubation, providing a standardized and reproducible assay context [1].

Antibiofilm Antimicrobial screening Enterococcus faecalis

Electrochemical Reduction Potential: Meta-Bromo Substitution Distinctly Alters Electron-Accepting Character in 5-Phenyl-2-furaldehyde Series

In a systematic electrochemical study of substituted 5-phenyl-2-furaldehyde derivatives, the 3-bromo (meta-bromo) substituted analog exhibited a reversible one-electron reduction to the corresponding anion radical in DMF on a dropping mercury electrode [1]. The study evaluated multiple substituents at various positions including 4-Me, 4-OMe, 4-Cl, 4-Br, 3-Cl, 3-Br, 3-F, 4-NO₂, and 3-NO₃, establishing that the half-wave potential (E1/2) is directly influenced by the position of the bromine substituent on the phenyl ring [1]. The reduction potential is governed by Hammett substituent constants (σ), with the meta position transmitting electronic effects through the furan ring to the carbonyl center in a quantifiably distinct manner relative to para substitution. The observed slope of +0.2 V for the substituent effect correlation in DMF is more pronounced than in aqueous media [1].

Electrochemistry Redox potential Substituent effect

Purity Grade Availability: 5-(3-Bromophenyl)-2-furaldehyde at ≥99% GC Purity Versus Typical 95-98% Research Grade

Commercial procurement of 5-(3-Bromophenyl)-2-furaldehyde includes a high-purity grade option at ≥99% by GC [1]. This purity level exceeds the typical 95-98% specification offered by alternative suppliers, including those offering the compound at 95% purity as standard . Higher purity directly correlates with reduced levels of synthetic intermediates (e.g., residual 5-formyl-2-furanboronic acid or 3-bromoiodobenzene from Suzuki coupling synthesis routes [2]) and minimizes batch-to-batch variability in subsequent synthetic transformations. The compound is characterized by a defined melting point range of 100-106 °C (cream-colored powder) and requires storage at 0-8 °C for stability [1].

Quality control Analytical purity Procurement specification

Spectroscopic Identity: FTIR and NMR Signatures of 5-(3-Bromophenyl)-2-furaldehyde for Quality Verification

5-(3-Bromophenyl)-2-furaldehyde exhibits characteristic spectroscopic signatures that enable unambiguous identity confirmation and differentiation from isomeric or substitution analogs. FTIR analysis confirms the aldehyde carbonyl stretch at approximately 1670 cm⁻¹ and the aryl C-Br stretch at approximately 550 cm⁻¹ [1]. ¹H NMR spectroscopy reveals a diagnostic aldehyde proton singlet at approximately δ 9.6 ppm, while the aromatic proton region integrates to 4 protons with a characteristic multiplet pattern reflecting the 3-bromophenyl substitution geometry [1]. These spectral features provide analytically traceable benchmarks for lot-to-lot quality verification and are essential for confirming that the intended regioisomer (3-bromo rather than 2-bromo or 4-bromo) has been correctly synthesized and supplied.

Spectroscopy FTIR NMR Structural confirmation

5-(3-Bromophenyl)-2-furaldehyde Optimal Use Cases: Electrochemical Studies, Cross-Coupling Scaffolds, and Biofilm Reference Compounds


Electrochemical Studies of Substituent Effects in Heteroaromatic Aldehyde Series

5-(3-Bromophenyl)-2-furaldehyde is optimally deployed as a reference compound in systematic electrochemical investigations of substituent effects on the reduction behavior of furan-containing aldehydes. The compound undergoes reversible one-electron reduction in DMF, with its half-wave potential governed by the meta Hammett substituent constant (σₘ) [1]. This enables its use as a benchmark for calibrating redox potentials of structurally related heteroaromatic aldehydes. The +0.2 V slope of the Hammett correlation in DMF provides a quantifiable framework for predicting the reduction behavior of novel analogs, making this compound a valuable calibration standard in electrochemical research laboratories [1].

Cross-Coupling Precursor for 5-Aryl-2-furaldehyde Derived Molecular Scaffolds

5-(3-Bromophenyl)-2-furaldehyde serves as a strategic intermediate in palladium-catalyzed cross-coupling reactions for constructing complex 5-aryl-2-furaldehyde derivatives. The compound is synthesized via Suzuki-Miyaura coupling between 5-formyl-2-furanboronic acid and 3-bromoiodobenzene using Pd(PPh₃)₄ catalysis [2]. The retained aryl bromide functionality at the meta position of the phenyl ring provides a synthetic handle for further cross-coupling diversification, enabling sequential or orthogonal functionalization strategies. The high purity grade available (≥99% by GC) minimizes competing side reactions attributable to residual palladium or boronic acid impurities that can poison subsequent catalytic cycles.

Baseline Scaffold for Antibiofilm Structure-Activity Relationship (SAR) Studies

5-(3-Bromophenyl)-2-furaldehyde provides a quantifiable baseline for antibiofilm SAR investigations focused on brominated furan derivatives. The established IC50 value of 125 μM against Enterococcus faecalis biofilm formation [3] offers a reproducible reference point for evaluating structural modifications, including bromine positional isomers, halogen substitution (Cl vs. Br vs. F), and functional group transformations of the aldehyde moiety. Given that brominated furanones as a class exhibit broad-spectrum antibiofilm and quorum-sensing inhibitory activities [4], this compound enables researchers to isolate the contribution of the 3-bromophenyl-furaldehyde pharmacophore to observed biological activity, guiding rational medicinal chemistry optimization efforts.

Fluorescent Dye and Material Science Intermediate Development

5-(3-Bromophenyl)-2-furaldehyde is utilized in the development of fluorescent dyes and advanced polymer materials. The compound's conjugated π-system linking the furan ring, aldehyde group, and bromophenyl moiety provides a tunable chromophore that can be elaborated through aldehyde condensation reactions (e.g., Schiff base formation, hydrazone synthesis) to generate extended conjugated systems with desirable optical properties [5]. The 3-bromophenyl substitution pattern influences both the electronic absorption/emission characteristics and the solubility profile (logP = 3.52 ), enabling tailored physicochemical properties for specific material science applications. High-purity starting material (≥99% by GC ) is essential for achieving reproducible optical properties in the final functional materials.

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